Vyxeos - 1256639-86-7

Vyxeos

Catalog Number: EVT-265147
CAS Number: 1256639-86-7
Molecular Formula: C36H42N4O15
Molecular Weight: 770.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CPX-351 is a Liposomal-encapsulated combination of daunorubicin and cytarabine for the treatment of newly diagnosed tAML or AML with myelodysplasia-related changes (AML-MRCs).
Source and Classification

Vyxeos is classified as an antineoplastic agent, specifically categorized under anthracyclines due to its daunorubicin component. It is delivered in a liposomal form, which allows for improved pharmacokinetics and reduced systemic toxicity. The liposomal encapsulation prolongs the circulation time of the drugs in the bloodstream, thereby enhancing their delivery to target tissues, particularly leukemic cells .

Synthesis Analysis

Methods

The synthesis of Vyxeos involves a sophisticated process where daunorubicin and cytarabine are encapsulated within rigid, spherical liposomes. These liposomes have a nominal mean diameter of approximately 100 nanometers and are produced using a copper-based method that ensures stable encapsulation of the drugs under biological conditions. This encapsulation not only protects the drugs from degradation but also modulates their release characteristics, reducing liposome aggregation and prolonging circulation time in the bloodstream .

Technical Details

The formulation process requires careful handling to ensure that both active pharmaceutical ingredients are maintained at their optimal concentrations. Each vial of Vyxeos contains 44 mg of daunorubicin and 100 mg of cytarabine in a lyophilized form, which must be reconstituted before administration. The reconstitution involves adding sterile water for injections, followed by gentle swirling to create a homogeneous dispersion .

Molecular Structure Analysis

Structure

The molecular structure of Vyxeos consists of liposomes that encapsulate daunorubicin and cytarabine in a specific molar ratio. Daunorubicin (C27H29NO10) is an anthracycline antibiotic with a complex polycyclic structure, while cytarabine (C9H13N3O5) is a nucleoside analog. The liposomes themselves are composed of phospholipids that form bilayers around the drug molecules, facilitating targeted delivery.

Data

  • Daunorubicin: Molecular weight = 579.65 g/mol
  • Cytarabine: Molecular weight = 243.24 g/mol
  • Liposome Diameter: Approximately 100 nm
Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in the action of Vyxeos occur within the body after administration. Upon infusion, the liposomes circulate in the bloodstream until they preferentially accumulate in leukaemic tissues due to enhanced permeability and retention effects. The release of daunorubicin and cytarabine from the liposomes occurs gradually, allowing for sustained drug exposure to cancer cells.

Technical Details

The pharmacokinetics of Vyxeos show that it achieves peak plasma concentrations shortly after infusion (approximately 2 hours post-administration). The volume of distribution for daunorubicin is about 6.64 L, while for cytarabine it is approximately 7.11 L .

Mechanism of Action

Vyxeos exerts its therapeutic effects through a synergistic mechanism where both daunorubicin and cytarabine work together to inhibit cancer cell proliferation. Daunorubicin intercalates into DNA strands, disrupting replication and transcription processes, while cytarabine inhibits DNA synthesis by mimicking deoxycytidine.

Process

  1. Drug Release: After administration, Vyxeos releases its contents into the bloodstream.
  2. Targeting Leukaemic Cells: The liposomal formulation aids in preferential uptake by leukaemic cells.
  3. Cellular Uptake: Both drugs enter the cancer cells through endocytosis.
  4. Action on DNA: Daunorubicin disrupts DNA structure; cytarabine inhibits DNA synthesis.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Lyophilized powder that forms an opaque purple dispersion upon reconstitution.
  • Storage Conditions: Requires refrigeration (2°C to 8°C) both before reconstitution and after dilution if not used immediately.

Chemical Properties

  • pH Range: Typically around neutral post-reconstitution.
  • Stability: Must be used within specific time frames post-reconstitution to ensure efficacy.
Applications

Vyxeos is primarily used in clinical settings for treating adults with newly diagnosed therapy-related acute myeloid leukemia or acute myeloid leukemia with myelodysplasia-related changes. It has demonstrated improved survival rates compared to traditional chemotherapy regimens without significantly increasing treatment-related mortality or toxicities . Its innovative liposomal delivery system represents a significant advancement in cancer therapy, particularly for patients with poor prognostic factors.

Properties

CAS Number

1256639-86-7

Product Name

Vyxeos

IUPAC Name

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

Molecular Formula

C36H42N4O15

Molecular Weight

770.7 g/mol

InChI

InChI=1S/C27H29NO10.C9H13N3O5/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33;10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3;1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t10-,14-,16-,17-,22+,27-;4-,6-,7+,8-/m01/s1

InChI Key

HBQCEICSYDCGJG-SZXLQUARSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O

Solubility

Soluble in DMSO

Synonyms

Vyxeos; Cytarabine/daunonubicin; Daunonubicin/cytarabine; CPX351; CPX 351; CPX-351

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.